molecular formula C8H8BrN5 B596595 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1250084-93-5

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B596595
CAS No.: 1250084-93-5
M. Wt: 254.091
InChI Key: HPXSJLKXKPKJQO-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with pyrimidine-2-amine under suitable conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-azido-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole.

    Oxidation: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-one.

    Reduction: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-amine derivatives.

Scientific Research Applications

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-1H-pyrazole
  • 4-bromo-3-methyl-1-phenyl-1H-pyrazole
  • 4-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole

Uniqueness

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of kinase inhibitors and other bioactive molecules, where specific interactions with biological targets are crucial.

Properties

IUPAC Name

4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSJLKXKPKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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